molecular formula C14H20N2O2S B3388383 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 872107-96-5

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3388383
CAS No.: 872107-96-5
M. Wt: 280.39 g/mol
InChI Key: RDBWFNFOFIXMOK-UHFFFAOYSA-N
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Description

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both piperidine and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a sulfonyl chloride derivative, followed by cyclization with a tetrahydroquinoline precursor. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of piperidine and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

6-piperidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-19(18,16-9-2-1-3-10-16)13-6-7-14-12(11-13)5-4-8-15-14/h6-7,11,15H,1-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBWFNFOFIXMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212897
Record name 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872107-96-5
Record name 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-(1-piperidinylsulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
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6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

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